molecular formula C11H9Cl2F3OS B14053439 1-Chloro-1-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14053439
M. Wt: 317.2 g/mol
InChI Key: PLMPCWUXFUDWMC-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with a complex structure that includes chlorine, trifluoromethylthio, and chloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the trifluoromethylthio group: This step involves the introduction of the trifluoromethylthio group onto the aromatic ring. Common reagents for this step include trifluoromethylthiolating agents such as trifluoromethylthiol chloride.

    Chloromethylation: The next step involves the chloromethylation of the aromatic ring. This can be achieved using reagents like formaldehyde and hydrochloric acid.

    Formation of the propan-2-one moiety: The final step involves the formation of the propan-2-one moiety, which can be achieved through various methods, including the use of acetyl chloride and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

1-Chloro-1-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(2-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

Comparison

Compared to similar compounds, 1-Chloro-1-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of the chloromethyl and trifluoromethylthio groups on the aromatic ring. This unique structure can result in different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9Cl2F3OS

Molecular Weight

317.2 g/mol

IUPAC Name

1-chloro-1-[2-(chloromethyl)-6-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9Cl2F3OS/c1-6(17)10(13)9-7(5-12)3-2-4-8(9)18-11(14,15)16/h2-4,10H,5H2,1H3

InChI Key

PLMPCWUXFUDWMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1SC(F)(F)F)CCl)Cl

Origin of Product

United States

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